molecular formula C15H14Cl3NO3S B3565702 N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzenesulfonamide

N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzenesulfonamide

Cat. No.: B3565702
M. Wt: 394.7 g/mol
InChI Key: JELPMZIDQFMFAQ-UHFFFAOYSA-N
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Description

“N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzenesulfonamide” is a chemical compound. It has a linear formula of C17H16Cl3N3O2S .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: ClC(Cl)(Cl)C(c1ccc(OC)cc1)NS(=O)(=O)c2ccccc2 . This notation provides a way to represent the structure using ASCII strings. For a 3D structure, specialized software or resources would be required .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not available in the retrieved resources. Chemical reactions can vary widely depending on the conditions and the presence of other compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, melting point, boiling point, etc. For “this compound”, some of these details are not available in the retrieved resources .

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. The mechanism of action can vary depending on the context in which the compound is used, such as in biological systems or chemical reactions .

Safety and Hazards

The specific safety and hazard information for this compound is not available in the retrieved resources. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

The future directions for the study and use of this compound are not specified in the available resources. This could include potential applications, areas of research interest, and more .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl3NO3S/c1-22-12-9-7-11(8-10-12)14(15(16,17)18)19-23(20,21)13-5-3-2-4-6-13/h2-10,14,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELPMZIDQFMFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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